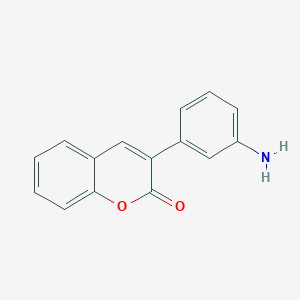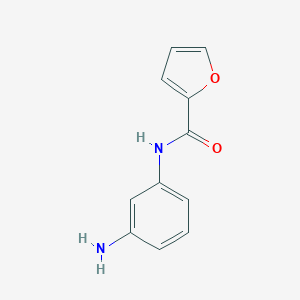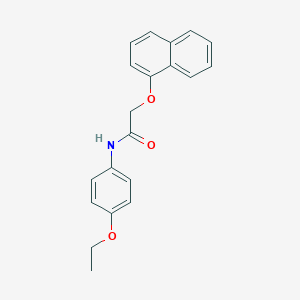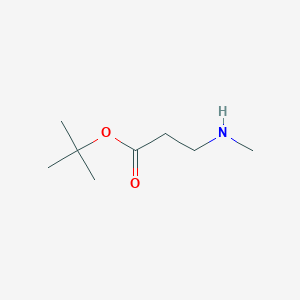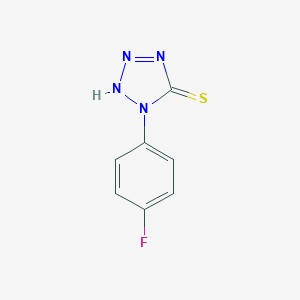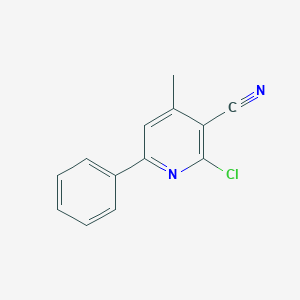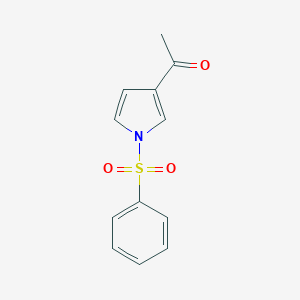
3-Acetyl-1-(phenylsulfonyl)pyrrole
Übersicht
Beschreibung
3-Acetyl-1-(phenylsulfonyl)pyrrole is a heterocyclic building block . It has the empirical formula C12H11NO3S and a molecular weight of 249.29 .
Physical And Chemical Properties Analysis
3-Acetyl-1-(phenylsulfonyl)pyrrole is a solid with a melting point of 96-99 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 435.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The compound has a molar refractivity of 67.1±0.5 cm3, a polar surface area of 65 Å2, and a molar volume of 196.3±7.0 cm3 .Wissenschaftliche Forschungsanwendungen
Efficient Sulfonation Protocols
Janosik et al. (2006) studied the sulfonation of 1-phenylsulfonyl-1H-pyrroles, leading to the development of a clean and straightforward protocol for synthesizing corresponding 1-phenylsulfonyl-1H-pyrrole derivatives. These derivatives can be easily converted into various sulfonamide derivatives, which have potential applications in pharmaceuticals and chemical synthesis (Janosik et al., 2006).
Nucleoside Chemistry Applications
Uttaro et al. (2007) explored the use of phenylsulfonyl groups in nucleoside chemistry. They demonstrated the compatibility of phenylsulfonyl-derived compounds with standard glycosylation reactions, highlighting their potential in the field of bioorganic chemistry (Uttaro et al., 2007).
Synthesis of 3-Acylpyrroles
Hrnčariková and Végh (2003) presented a general synthesis method for 3-acylpyrroles, which are valuable in medicinal chemistry and material science. This process involves the rearrangement of 2-acylpyrroles, showcasing the flexibility of phenylsulfonylpyrroles in chemical transformations (Hrnčariková & Végh, 2003).
Synthesis of 3-(Phenylsulfonyl)pyrrolidines
Craig, Jones, and Rowlands (2000) described the synthesis of 3-(phenylsulfonyl)pyrrolidines, a process involving the reaction of lithiated (phenylsulfonyl)methane with other compounds. This methodology is relevant in the synthesis of complex organic molecules (Craig et al., 2000).
Wirkmechanismus
Safety and Hazards
3-Acetyl-1-(phenylsulfonyl)pyrrole is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-10(14)11-7-8-13(9-11)17(15,16)12-5-3-2-4-6-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMLKRFQINMFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339383 | |
| Record name | 3-Acetyl-1-(phenylsulfonyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1-(phenylsulfonyl)pyrrole | |
CAS RN |
81453-98-7 | |
| Record name | 3-Acetyl-1-(phenylsulfonyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetyl-1-(phenylsulfonyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Acetyl-1-(phenylsulfonyl)pyrrole in the context of carbonic anhydrase research?
A1: While 3-Acetyl-1-(phenylsulfonyl)pyrrole itself did not exhibit carbonic anhydrase inhibition, its structural analogs, particularly pyrrole carboxamides, have shown promise as potential carbonic anhydrase inhibitors [, ]. This compound serves as a valuable starting point for synthesizing a variety of derivatives, including those with a sulfonamide moiety, which has been linked to enhanced carbonic anhydrase inhibition []. Researchers can modify 3-Acetyl-1-(phenylsulfonyl)pyrrole through reactions like the haloform reaction to obtain the corresponding carboxylic acid, which then serves as a precursor for synthesizing various amides with potential biological activity [].
Q2: How is 3-Acetyl-1-(phenylsulfonyl)pyrrole synthesized, and what are its potential applications in organic synthesis?
A2: 3-Acetyl-1-(phenylsulfonyl)pyrrole can be synthesized by reducing regioselectively produced 3-acetyl-1-(phenylsulfonyl)pyrroles to their corresponding alcohols and subsequently dehydrating them []. This compound is particularly interesting due to its ability to form stable vinylpyrroles, which can act as heterodienes in Diels-Alder reactions with electron-deficient dienophiles []. This characteristic makes 3-Acetyl-1-(phenylsulfonyl)pyrrole a valuable building block for synthesizing complex molecules like tetrahydroindole derivatives, which are important structural motifs in various natural products and pharmaceuticals [].
Q3: Can you elaborate on the importance of exploring various derivatives of 3-Acetyl-1-(phenylsulfonyl)pyrrole, particularly those incorporating a sulfonamide group?
A3: Research indicates that incorporating a sulfonamide moiety into pyrrole carboxamide derivatives can significantly enhance their ability to inhibit carbonic anhydrase []. For instance, a C-3 substituted sulfonamide derived from 1-(phenylsulfonyl)pyrrole demonstrated remarkable potency against carbonic anhydrase, representing the most effective inhibitor identified in the study []. This highlights the potential of modifying 3-Acetyl-1-(phenylsulfonyl)pyrrole to synthesize novel sulfonamide-containing compounds for therapeutic development, particularly for diseases where carbonic anhydrase modulation is a viable target.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




